molecular formula C14H18O4 B2751871 (2E)-3-(3-ethoxy-4-isopropoxyphenyl)acrylic acid CAS No. 932887-53-1

(2E)-3-(3-ethoxy-4-isopropoxyphenyl)acrylic acid

Cat. No.: B2751871
CAS No.: 932887-53-1
M. Wt: 250.294
InChI Key: FFPWDFCCBUVIIX-SOFGYWHQSA-N
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Description

(2E)-3-(3-ethoxy-4-isopropoxyphenyl)acrylic acid is an organic compound with the molecular formula C14H18O4 It is characterized by the presence of both ethoxy and isopropoxy groups attached to a phenyl ring, along with an acrylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(3-ethoxy-4-isopropoxyphenyl)acrylic acid typically involves the reaction of appropriate phenolic precursors with ethyl and isopropyl halides under basic conditions to introduce the ethoxy and isopropoxy groups. The resulting substituted phenol is then subjected to a Heck reaction with acrylic acid derivatives to form the desired product. The reaction conditions often include the use of palladium catalysts and bases such as triethylamine or potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(3-ethoxy-4-isopropoxyphenyl)acrylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2E)-3-(3-ethoxy-4-isopropoxyphenyl)acrylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (2E)-3-(3-ethoxy-4-isopropoxyphenyl)acrylic acid involves its interaction with specific molecular targets. The compound can modulate various biochemical pathways, including those involved in oxidative stress and inflammation. Its phenolic groups can act as antioxidants, scavenging free radicals and reducing oxidative damage. Additionally, the acrylic acid moiety can interact with enzymes and receptors, influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-(3-methoxy-4-isopropoxyphenyl)acrylic acid
  • (2E)-3-(3-ethoxy-4-methoxyphenyl)acrylic acid
  • (2E)-3-(3-ethoxy-4-propoxyphenyl)acrylic acid

Uniqueness

(2E)-3-(3-ethoxy-4-isopropoxyphenyl)acrylic acid is unique due to the specific combination of ethoxy and isopropoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

(E)-3-(3-ethoxy-4-propan-2-yloxyphenyl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O4/c1-4-17-13-9-11(6-8-14(15)16)5-7-12(13)18-10(2)3/h5-10H,4H2,1-3H3,(H,15,16)/b8-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFPWDFCCBUVIIX-SOFGYWHQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=CC(=O)O)OC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C/C(=O)O)OC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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